molecular formula C11H17N3 B8660603 1'-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-6-ylamine

1'-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-6-ylamine

Cat. No. B8660603
M. Wt: 191.27 g/mol
InChI Key: NKQIZBOGYBMJDU-UHFFFAOYSA-N
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Patent
US07196104B2

Procedure details

A solution of 1′-methyl-1′,2′,3′,6′-tetrahydro-[2,4′]bipyridinyl-6-ylamine (1.1 g, 5.8 mmol) and EtOH (30 mL) was hydrogenated over 20% Pd(OH)2/C (0.3 g) at 40 psi and RT. After 16 h, the mixture was filtered through Celite® and concentrated in vacuo to give the desired compound as a yellow solid. MS m/z: 192.1 (M+H). Calc'd for C11H17N3-191.27.
Name
1′-methyl-1′,2′,3′,6′-tetrahydro-[2,4′]bipyridinyl-6-ylamine
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH:6]=[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([NH2:14])[N:9]=2)[CH2:4][CH2:3]1>[OH-].[OH-].[Pd+2].CCO>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([NH2:14])[N:9]=2)[CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
1′-methyl-1′,2′,3′,6′-tetrahydro-[2,4′]bipyridinyl-6-ylamine
Quantity
1.1 g
Type
reactant
Smiles
CN1CCC(=CC1)C1=NC(=CC=C1)N
Step Two
Name
Quantity
0.3 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1CCC(CC1)C1=NC(=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.